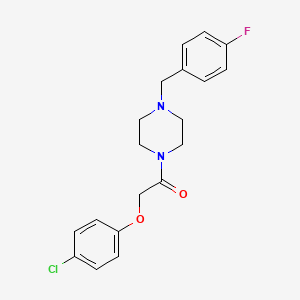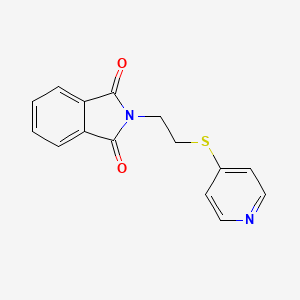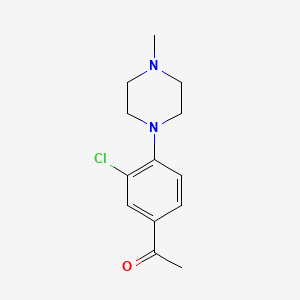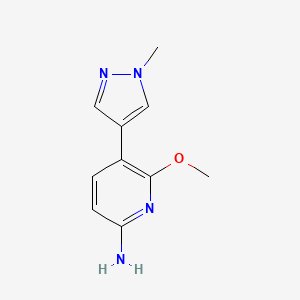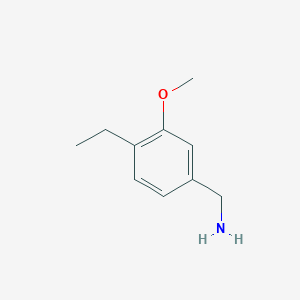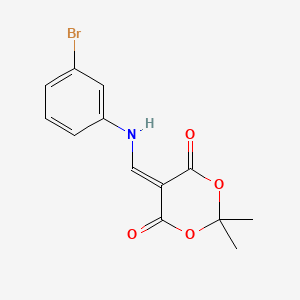
5-((3-bromophenylamino)methylene)-2,2-di-methyl-1,3-dioxane-4,6-dione
描述
5-((3-bromophenylamino)methylene)-2,2-di-methyl-1,3-dioxane-4,6-dione is an organic compound with the molecular formula C13H12BrNO4. It is a derivative of Meldrum’s acid, which is known for its applications in organic synthesis due to its unique chemical properties .
准备方法
The synthesis of 5-((3-bromophenylamino)methylene)-2,2-di-methyl-1,3-dioxane-4,6-dione typically involves the condensation of Meldrum’s acid with 3-bromoaniline under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent, such as ethanol. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
化学反应分析
5-((3-bromophenylamino)methylene)-2,2-di-methyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromine atom to a hydrogen atom.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
科学研究应用
5-((3-bromophenylamino)methylene)-2,2-di-methyl-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 5-((3-bromophenylamino)methylene)-2,2-di-methyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to form stable intermediates and react with various biological molecules. The bromine atom plays a crucial role in its reactivity, allowing it to participate in electrophilic and nucleophilic reactions .
相似化合物的比较
5-((3-bromophenylamino)methylene)-2,2-di-methyl-1,3-dioxane-4,6-dione can be compared with similar compounds such as:
Meldrum’s acid: The parent compound, known for its high acidity and reactivity in organic synthesis.
Dimedone: Another diketone compound used in organic synthesis, but with different reactivity and applications.
Barbituric acid: A compound with similar structural features but different chemical properties and applications.
属性
分子式 |
C13H12BrNO4 |
|---|---|
分子量 |
326.14 g/mol |
IUPAC 名称 |
5-[(3-bromoanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C13H12BrNO4/c1-13(2)18-11(16)10(12(17)19-13)7-15-9-5-3-4-8(14)6-9/h3-7,15H,1-2H3 |
InChI 键 |
GBOITXKUBJEVEA-UHFFFAOYSA-N |
规范 SMILES |
CC1(OC(=O)C(=CNC2=CC(=CC=C2)Br)C(=O)O1)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
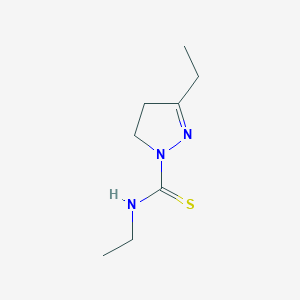

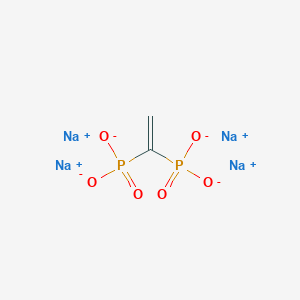
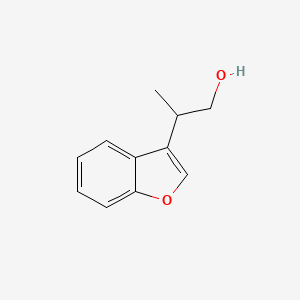
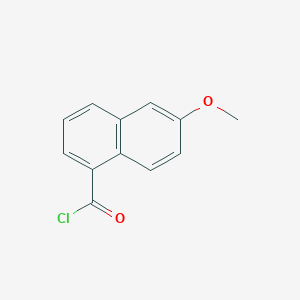
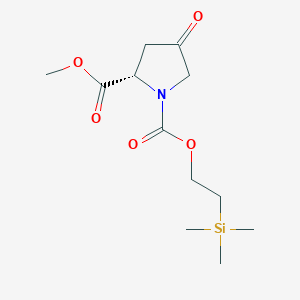
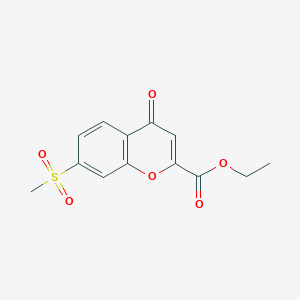
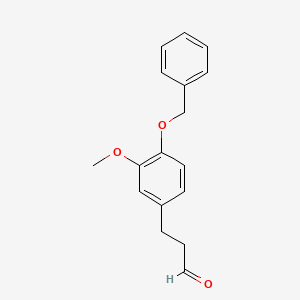
![6-chloro-2,3-dihydro-3-oxo-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide](/img/structure/B8510840.png)
